

5-Chloro-6-methoxy-1-indanone molecular weight and formula

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Compound of Interest

Compound Name: 5-Chloro-6-methoxy-1-indanone

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An In-Depth Technical Guide to **5-Chloro-6-methoxy-1-indanone**

Abstract

5-Chloro-6-methoxy-1-indanone is a substituted indanone, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry and organic synthesis. The indanone core is a privileged structure found in numerous pharmacologically active compounds, making its derivatives highly valuable as intermediates in drug discovery.[1][2][3] The specific substitution pattern of **5-Chloro-6-methoxy-1-indanone**, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, provides unique electronic properties and multiple sites for further chemical modification. This guide offers a comprehensive technical overview of its core molecular attributes, a plausible synthetic pathway with mechanistic considerations, detailed protocols for its characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

5-Chloro-6-methoxy-1-indanone is an organic building block with a defined molecular structure and specific physicochemical properties.[4] Its identity is established by its unique molecular formula, weight, and CAS registry number.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ ClO ₂	[4]
Molecular Weight	196.63 g/mol	[4]
CAS Number	344305-70-0	[4]
Appearance	White to yellow or light brown powder (typical for indanones)	[5]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1)CC(=O)C2)Cl</chem>	

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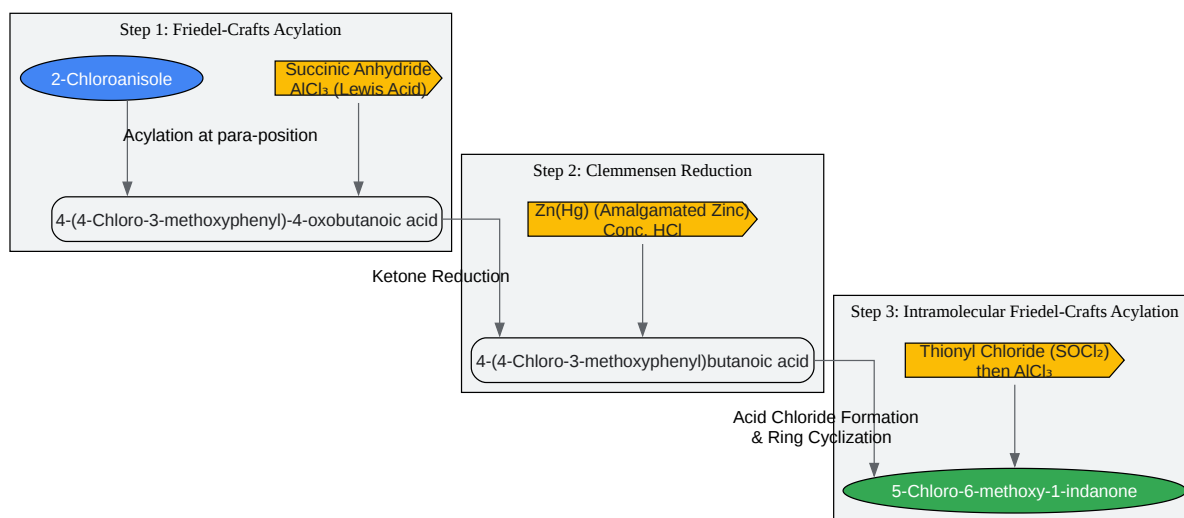
Chemical Structure:

Synthesis and Mechanistic Insights

The synthesis of substituted 1-indanones is most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[1][6] This powerful cyclization reaction forms the core five-membered ring of the indanone scaffold. The following section outlines a logical and robust synthetic pathway to **5-Chloro-6-methoxy-1-indanone**.

Proposed Synthetic Pathway

A logical approach begins with a suitable substituted benzene derivative, which undergoes Friedel-Crafts acylation with succinic anhydride, followed by reduction and subsequent intramolecular cyclization.



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Caption: Proposed synthetic workflow for **5-Chloro-6-methoxy-1-indanone**.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Friedel-Crafts reactions and indanone synthesis.[1][6]

- Preparation of 4-(4-Chloro-3-methoxyphenyl)butanoic acid (Intermediate 2):
 - Step 1 (Acylation): To a cooled ($0\text{ }^{\circ}\text{C}$) suspension of anhydrous aluminum chloride (AlCl_3) in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 2-chloroanisole. Add

succinic anhydride portion-wise while maintaining the temperature. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by carefully pouring it onto ice and hydrochloric acid. The resulting solid, 4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid, is filtered, washed, and dried.

- Causality: AlCl_3 acts as a Lewis acid catalyst, activating the succinic anhydride for electrophilic attack on the electron-rich aromatic ring of 2-chloroanisole. The acylation occurs preferentially at the position para to the activating methoxy group.
- Step 2 (Reduction): Add the keto-acid from the previous step to a mixture of amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, water, and toluene. Reflux the mixture for several hours.
 - Causality: The Clemmensen reduction specifically reduces the aryl ketone to a methylene group under acidic conditions without affecting the carboxylic acid.
- Cyclization to **5-Chloro-6-methoxy-1-indanone** (Final Product):
 - Step 3 (Cyclization): Gently reflux the 4-(4-chloro-3-methoxyphenyl)butanoic acid with an excess of thionyl chloride (SOCl_2) to form the corresponding acyl chloride. After removing the excess SOCl_2 under reduced pressure, dissolve the crude acyl chloride in a non-polar solvent like dichloromethane.
 - Cool the solution to 0 °C and add anhydrous AlCl_3 portion-wise. Stir the reaction mixture until cyclization is complete.
 - Causality: The conversion to the highly reactive acyl chloride is necessary for the intramolecular Friedel-Crafts reaction. The Lewis acid (AlCl_3) then catalyzes the intramolecular acylation, where the acyl chloride attacks the aromatic ring to form the five-membered ring, yielding the target indanone.
 - Workup and Purification: Quench the reaction with ice water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by recrystallization or column chromatography.

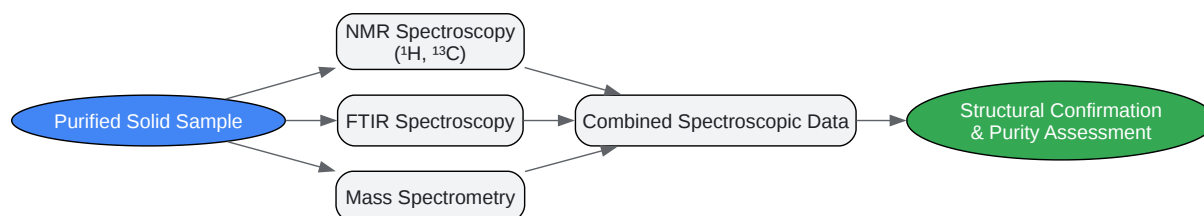
Spectroscopic Characterization and Validation

Structural confirmation of the synthesized **5-Chloro-6-methoxy-1-indanone** is achieved through a combination of standard spectroscopic techniques. The expected data, based on its structure and known data for similar indanone analogs, are summarized below.^[7]

Technique	Expected Observations
¹ H NMR	- Aromatic protons (2H, singlets or doublets in the ~7.0-7.8 ppm region).- Methoxy group protons (3H, singlet around 3.9 ppm).- Aliphatic protons of the indanone ring (4H, multiplet signals between 2.6-3.2 ppm).
¹³ C NMR	- Carbonyl carbon (C=O) signal around 205-215 ppm.- Aromatic carbons (signals between 110-160 ppm).- Methoxy carbon signal around 56 ppm.- Aliphatic carbons (signals between 25-45 ppm).
IR Spectroscopy	- Strong C=O (ketone) stretching frequency around 1690-1710 cm ⁻¹ .- Aromatic C=C stretching frequencies around 1590-1610 cm ⁻¹ .- C-O (ether) stretching frequency around 1250 cm ⁻¹ .- Aliphatic and aromatic C-H stretches.
Mass Spectrometry (EI)	- Molecular ion (M ⁺) peak at m/z 196 (with a characteristic M+2 isotope peak for chlorine at m/z 198 in a ~3:1 ratio).- Key fragment ion from the loss of CO ([M-CO] ⁺) at m/z 168.

Characterization Workflow and Protocols

The validation of the final compound follows a logical workflow to ensure purity and structural integrity.



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Caption: Standard workflow for the spectroscopic validation of a synthesized compound.

Protocol: Spectroscopic Analysis[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard pulse programs.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing it into a thin disk.
 - Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
- Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) system.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Record the mass-to-charge (m/z) ratios of the resulting molecular and fragment ions.

Applications in Research and Drug Development

The indanone framework is a cornerstone in the development of therapeutics, particularly for neurodegenerative diseases.^[3]

- Intermediate for Bioactive Molecules: **5-Chloro-6-methoxy-1-indanone** serves as a key intermediate for synthesizing more complex molecules. The ketone functionality is a handle for reactions like aldol condensations, reductions, and reductive aminations. The chloro and methoxy groups on the aromatic ring can be modified or used to direct further substitutions, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.
- Scaffold for Drug Discovery: The indanone scaffold is central to the structure of Donepezil, a primary medication used in the management of Alzheimer's disease.^[2] Derivatives of substituted indanones are continuously being explored as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurodegenerative disorders.^[3]
- Agrochemical Synthesis: Related chloro-indanone structures are vital intermediates in the synthesis of modern insecticides like Indoxacarb, highlighting the scaffold's broader utility in agrochemicals.^[8]

Safety and Handling

While specific toxicity data for **5-Chloro-6-methoxy-1-indanone** is not widely published, compounds of this class should be handled with appropriate care in a laboratory setting. Based on data for similar chloro-indanones, the following precautions are advised.^[5]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials.

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